

Application Note: Strategic Functionalization of Quinazolin-8-amine for Advanced Drug Discovery

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Compound of Interest

Compound Name: Quinazolin-8-amine

Cat. No.: B020722

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Quinazolin-8-amine** is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and approved therapeutics.[1][2][3][4] Its strategic functionalization is a cornerstone of medicinal chemistry campaigns aimed at modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key experimental protocols for the selective functionalization of the **Quinazolin-8-amine** core, focusing on reactions targeting the exocyclic amine (N-functionalization) and the quinazoline ring system (C-functionalization). We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in the synthesis of novel quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

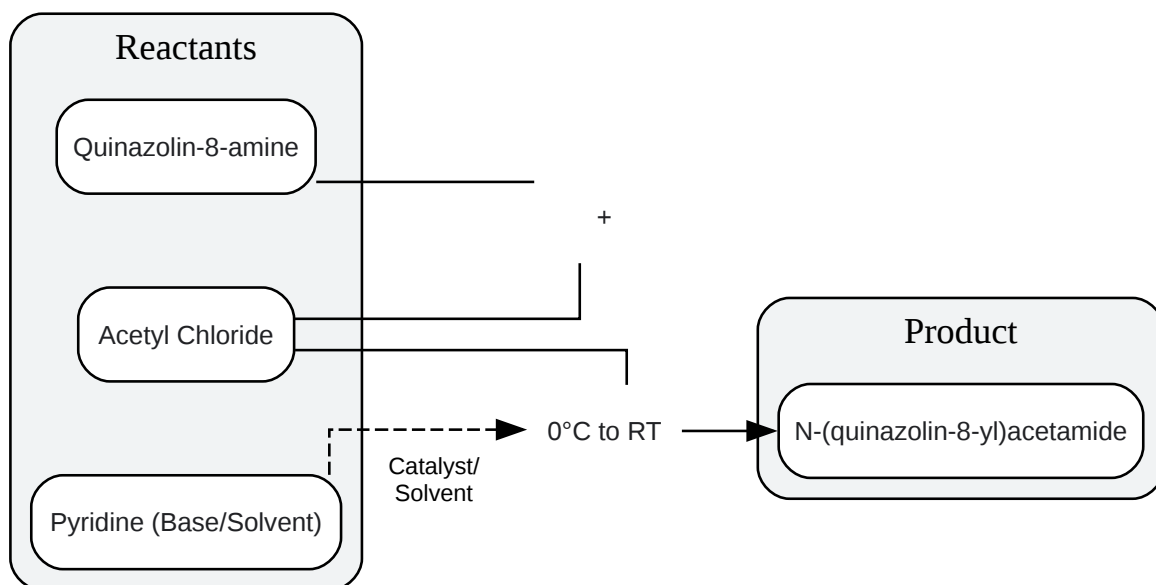
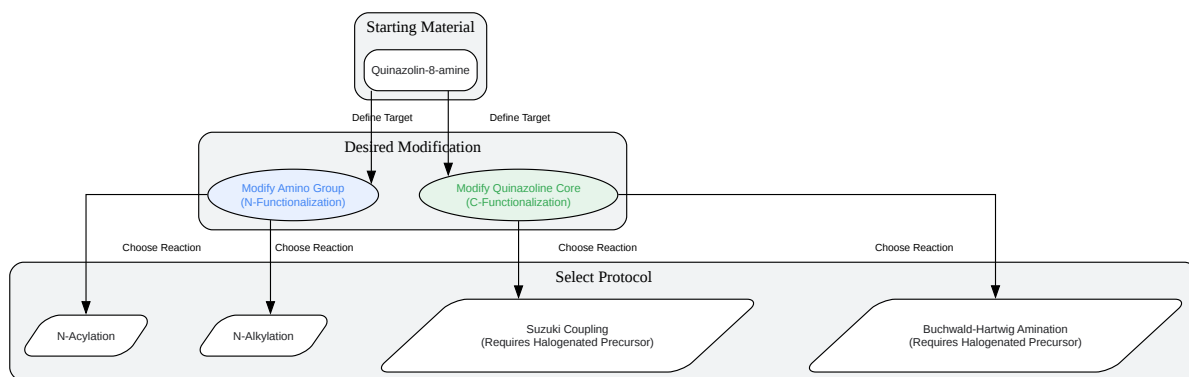
The quinazoline nucleus is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is of immense interest in pharmaceutical chemistry due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][5] Modifications at various positions of the quinazoline ring are a fundamental approach for developing novel therapeutic agents.[1] **Quinazolin-8-amine**, with its reactive primary amino group, serves as a versatile starting point for generating diverse

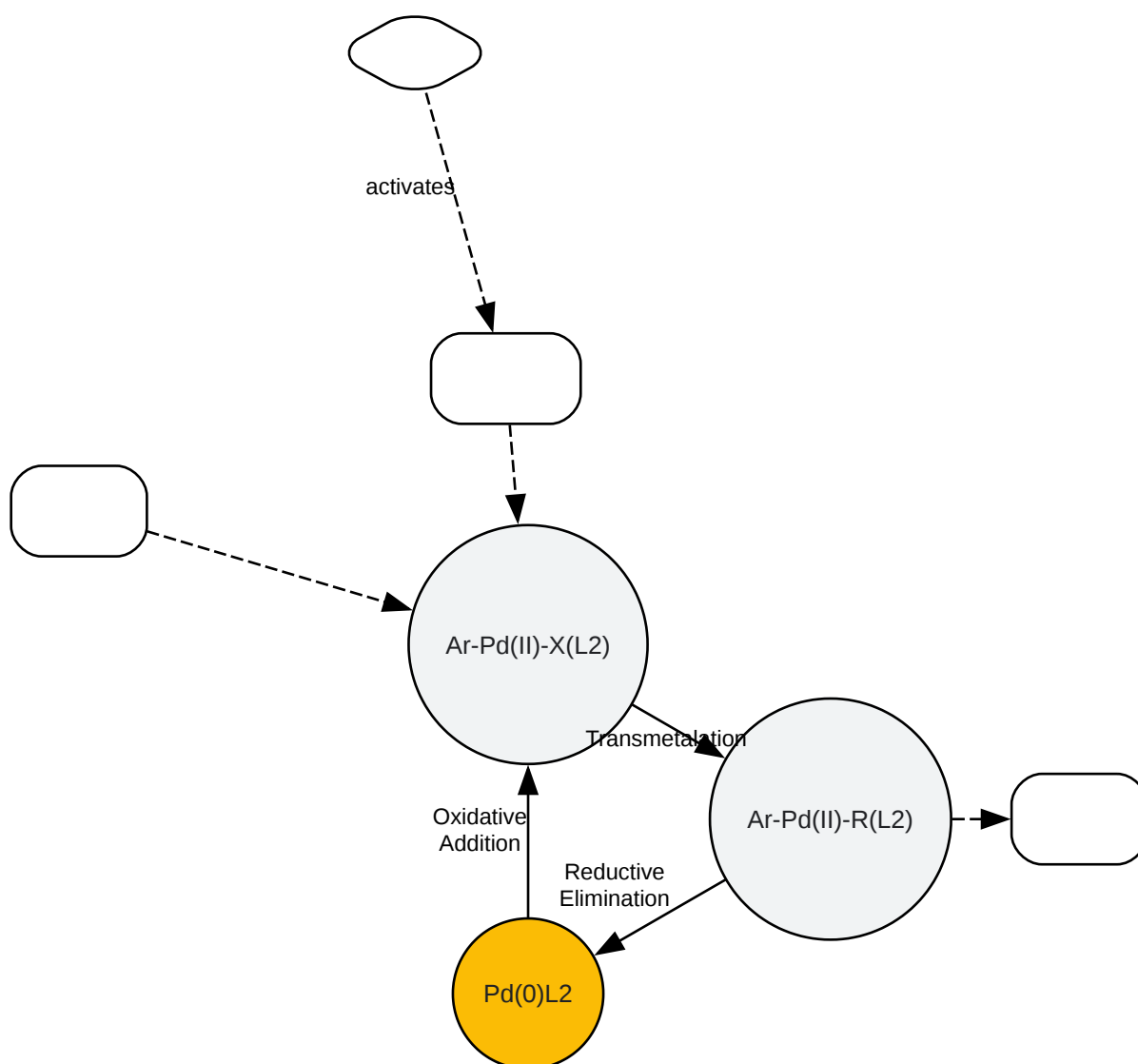
chemical libraries. The amino group can be readily derivatized or can act as a directing group for functionalizing the carbocyclic ring.

This document outlines robust and reproducible protocols for several key transformations: N-Acylation, N-Alkylation, and Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in modern synthetic organic chemistry.[6][7]

Strategic Approach to Functionalization

Choosing the correct functionalization strategy depends on the desired final compound. The exocyclic amino group at the C8 position is a potent nucleophile and a site for straightforward derivatization. Alternatively, for modifications to the quinazoline core itself, palladium-catalyzed cross-coupling reactions are the methods of choice, typically starting from a halogenated quinazoline precursor.





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